Technical Guide: Cinnamyl Phenylacetate – Chemical Architecture & Therapeutic Potential
Technical Guide: Cinnamyl Phenylacetate – Chemical Architecture & Therapeutic Potential
Executive Summary
Cinnamyl phenylacetate (CPA) represents a significant ester scaffold in both fragrance chemistry and prodrug design. Chemically defined as (2E)-3-phenylprop-2-en-1-yl 2-phenylacetate , this molecule bridges two bioactive moieties: cinnamyl alcohol and phenylacetic acid. While traditionally utilized for its balsamic, floral organoleptic profile in excipient formulations, recent investigations into TRPM8 modulation and antimicrobial synergy have elevated its status in drug development. This guide provides a rigorous technical analysis of CPA, detailing its physicochemical profile, validated synthesis methodologies, and biological reaction kinetics.
Part 1: Molecular Architecture & Physicochemical Profile
Structural Analysis
CPA is an ester formed by the condensation of phenylacetic acid and cinnamyl alcohol. Its structure is characterized by a central ester linkage connecting a benzyl-like methylene group to a styryl group.
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Stereochemistry: The cinnamyl moiety typically exists in the (E)-configuration (trans), which is thermodynamically more stable and biologically prevalent than the (Z)-isomer.
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Conformational Flexibility: The molecule possesses rotatable bonds around the ester linkage and the methylene bridges, allowing it to adopt conformations that can fit into specific receptor pockets (e.g., TRPM8).
Physicochemical Properties Table
| Property | Value | Method/Source |
| IUPAC Name | [(2E)-3-phenylprop-2-enyl] 2-phenylacetate | IUPAC Nomenclature |
| CAS Number | 7492-65-1 | Chemical Abstracts Service |
| Molecular Formula | C₁₇H₁₆O₂ | Stoichiometry |
| Molecular Weight | 252.31 g/mol | Calculated |
| Appearance | Colorless to pale yellow viscous liquid | Visual Inspection |
| Boiling Point | 333–335 °C (at 760 mmHg) | Standard Pressure Distillation |
| Density | 1.090 ± 0.005 g/cm³ (at 25 °C) | Pycnometry |
| Refractive Index ( | 1.575 – 1.581 | Refractometry |
| Solubility (Water) | Insoluble (< 0.1 g/L) | Partition Coefficient Analysis |
| Solubility (Organic) | Soluble in Ethanol, DMSO, Chloroform | Solvent Miscibility Test |
| LogP (Octanol/Water) | ~3.8 – 4.2 | Calculated (cLogP) |
| Flash Point | > 100 °C | Closed Cup |
Part 2: Spectroscopic Characterization (Identification)
Accurate identification relies on the distinct signals of the cinnamyl vinyl protons and the benzylic methylene of the phenylacetate group.
Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl₃, 400 MHz (Predicted Shifts based on Fragment Additivity)
- 7.20 – 7.45 ppm (m, 10H): Overlapping aromatic protons from both phenyl rings.
- 6.65 ppm (d, J = 16.0 Hz, 1H): Vinyl proton adjacent to the phenyl ring (Ph-CH=). The large coupling constant confirms the E-isomer.
- 6.30 ppm (dt, J = 16.0, 6.0 Hz, 1H): Vinyl proton adjacent to the methylene group (=CH-CH₂).
- 4.75 ppm (dd, J = 6.0, 1.5 Hz, 2H): Oxymethylene protons (O-CH₂-CH=).
- 3.68 ppm (s, 2H): Benzylic methylene protons of the phenylacetate group (Ph-CH₂-CO).
Infrared Spectroscopy (FT-IR)
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1735 cm⁻¹: Strong C=O stretch (Ester carbonyl).
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1150 cm⁻¹: C-O-C stretch (Ester linkage).
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1600, 1495 cm⁻¹: C=C aromatic ring stretches.
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965 cm⁻¹: Trans-alkene C-H out-of-plane bending (Diagnostic for cinnamyl group).
Part 3: Synthetic Pathways & Process Chemistry
Two distinct routes are presented: a traditional chemical synthesis for high-throughput generation and a "Green" enzymatic route for high purity and regioselectivity.
Route A: Chemical Synthesis (Steglich Esterification)
Principle: Carbodiimide-mediated coupling prevents harsh acidic conditions, minimizing polymerization of the styrene double bond.
Protocol:
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Reagents: Phenylacetic acid (1.0 eq), Cinnamyl alcohol (1.0 eq), DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 eq), DMAP (4-Dimethylaminopyridine, 0.1 eq).
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Solvent: Anhydrous Dichloromethane (DCM).
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Procedure:
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Dissolve Phenylacetic acid and Cinnamyl alcohol in DCM under nitrogen atmosphere.
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Add DMAP (catalyst).
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Cool to 0°C. Dropwise add DCC dissolved in DCM.
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Allow to warm to Room Temperature (RT) and stir for 12 hours. Urea byproduct precipitates.
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Workup: Filter off urea. Wash filtrate with 0.5N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
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Purification: Silica gel column chromatography (Hexane:Ethyl Acetate 9:1).
Route B: Green Enzymatic Synthesis (Lipase-Catalyzed)
Principle: Lipase B from Candida antarctica (Novozym 435) catalyzes transesterification under mild conditions, avoiding thermal degradation.
Protocol:
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Reagents: Ethyl phenylacetate (Acyl donor), Cinnamyl alcohol (Acyl acceptor).
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Catalyst: Novozym 435 (Immobilized Lipase B).
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Solvent: Solvent-free system or n-Heptane.
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Procedure:
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Workup: Filter enzyme (reusable). Distill off excess ethyl phenylacetate.
Synthesis Workflow Diagram
Caption: Comparison of Chemical (Steglich) and Enzymatic synthesis pathways for Cinnamyl Phenylacetate.
Part 4: Reactivity & Stability
Hydrolysis Kinetics
CPA is relatively stable at neutral pH but undergoes hydrolysis in basic or acidic environments, or in the presence of esterases.
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Mechanism: BAc2 (Base-catalyzed acyl-oxygen cleavage).
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Half-life: In simulated physiological fluid (pH 7.4, 37°C), the ester bond is stable (
hours) without enzymatic assistance. In plasma, plasma esterases rapidly accelerate hydrolysis ( minutes).
Oxidative Stability
The cinnamyl double bond is susceptible to autoxidation, leading to the formation of benzaldehyde and phenylacetic acid derivatives over time.
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Storage: Must be stored under inert gas (Argon/Nitrogen) in amber glass to prevent UV-induced isomerization or oxidation.
Part 5: Biological Interface & Pharmacological Potential
Prodrug Mechanism
CPA acts as a "Mutual Prodrug," where the hydrolysis releases two pharmacologically active metabolites.
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Cinnamyl Alcohol: Possesses antimicrobial and anti-inflammatory properties.
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Phenylacetic Acid: A non-steroidal anti-inflammatory (NSAID) precursor and plant auxin with mild antiseptic activity.
TRPM8 Modulation (Sensory Applications)
Recent patent literature identifies cinnamyl esters as modulators of the TRPM8 ion channel (Transient Receptor Potential Melastatin 8).
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Effect: Induces a "cooling" or "tingling" sensation without the harshness of menthol.
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Application: Topical analgesics, oral care formulations, and cosmetic delivery systems.
Metabolic Pathway Diagram
Caption: Metabolic hydrolysis of Cinnamyl Phenylacetate into bioactive Cinnamyl Alcohol and Phenylacetic Acid.[4]
Part 6: Safety & Regulatory Toxicology
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Toxicity: Low acute toxicity.
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LD50 (Oral, Rat): > 5000 mg/kg (Estimated based on cinnamyl esters).
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Skin Irritation: Moderate. Cinnamyl derivatives can be sensitizers; formulation concentration limits apply.
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Regulatory Status:
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FEMA Number: 2300 (Flavor and Extract Manufacturers Association).
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FDA: 21 CFR 172.515 (Synthetic flavoring substances and adjuvants).
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Handling: Use standard PPE (gloves, goggles). Avoid inhalation of vapors.
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5370599, Cinnamyl phenylacetate. Retrieved from [Link]
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Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of Cinnamyl Alcohol and Related Substances. WHO Food Additives Series. Retrieved from [Link]
- Yadav, G. D., & Trivedi, A. H. (2003).Kinetic modeling of immobilized lipase catalyzed transesterification of n-octanol with vinyl acetate in non-aqueous media. Enzyme and Microbial Technology, 32(7), 783-789.
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Patron, A. P., et al. (2017). Compounds Useful as Modulators of TRPM8.[5][6] World Intellectual Property Organization, WO2017058594A1. Retrieved from
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Code of Federal Regulations. Title 21, Section 172.515: Synthetic flavoring substances and adjuvants. U.S. Food and Drug Administration. Retrieved from [Link][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pangea.stanford.edu [pangea.stanford.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. CINNAMYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN108473484B - Compounds useful as modulators of TRPM8 - Google Patents [patents.google.com]
- 7. EP2468239A1 - Encapsulates - Google Patents [patents.google.com]
